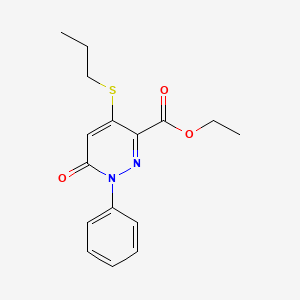

Ethyl 6-oxo-1-phenyl-4-(propylsulfanyl)-1,6-dihydro-3-pyridazinecarboxylate

Description

Ethyl 6-oxo-1-phenyl-4-(propylsulfanyl)-1,6-dihydro-3-pyridazinecarboxylate (CAS: 339031-60-6) is a pyridazine derivative featuring a phenyl group at position 1, a propylsulfanyl (-S-C₃H₇) substituent at position 4, and an ethyl ester at position 3. The propylsulfanyl group introduces steric bulk and moderate lipophilicity, distinguishing it from trifluoromethyl- or halogen-substituted analogs.

Properties

IUPAC Name |

ethyl 6-oxo-1-phenyl-4-propylsulfanylpyridazine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O3S/c1-3-10-22-13-11-14(19)18(12-8-6-5-7-9-12)17-15(13)16(20)21-4-2/h5-9,11H,3-4,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQNJMZMKWQRRQZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCSC1=CC(=O)N(N=C1C(=O)OCC)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-oxo-1-phenyl-4-(propylsulfanyl)-1,6-dihydro-3-pyridazinecarboxylate typically involves the reaction of appropriate starting materials under controlled conditions. The exact synthetic route and reaction conditions can vary, but generally, it involves the following steps:

Formation of the Pyridazine Ring: This step involves the cyclization of suitable precursors to form the pyridazine ring.

Substitution Reactions: Introduction of the phenyl and propylsulfanyl groups onto the pyridazine ring.

Esterification: Formation of the ethyl ester group.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity, and ensuring cost-effectiveness. This may include the use of continuous flow reactors and other advanced chemical engineering techniques.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-oxo-1-phenyl-4-(propylsulfanyl)-1,6-dihydro-3-pyridazinecarboxylate can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

Substitution: The phenyl and propylsulfanyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions may produce derivatives with different substituents on the pyridazine ring.

Scientific Research Applications

Antitumor Activity

Research indicates that compounds with a dihydropyridazine structure, similar to ethyl 6-oxo-1-phenyl derivatives, exhibit significant antitumor properties. A study evaluated the efficacy of these compounds against various cancer cell lines, demonstrating:

- Mechanism of Action : The compound may induce apoptosis in cancer cells by activating specific pathways and inhibiting cell proliferation.

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 (Breast Cancer) | 15.2 | |

| HeLa (Cervical Cancer) | 10.5 | |

| A549 (Lung Cancer) | 12.3 |

Antimicrobial Activity

Ethyl 6-oxo-1-phenyl-4-(propylsulfanyl)-1,6-dihydro-3-pyridazinecarboxylate also shows promise as an antimicrobial agent. Studies have reported its effectiveness against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 | |

| Escherichia coli | 64 | |

| Pseudomonas aeruginosa | 128 |

Mechanisms of Action :

- Inhibition of DNA Synthesis : Similar compounds disrupt DNA replication in bacterial cells.

- Induction of Apoptosis : Activation of apoptotic pathways has been observed in treated cell lines.

- Antibacterial Mechanisms : The presence of the propylsulfanyl group may enhance membrane permeability or disrupt bacterial cell wall synthesis.

Study on Antitumor Effects

A comprehensive study published in Tropical Journal of Pharmaceutical Research highlighted the antitumor effects of dihydropyridazine derivatives, including ethyl 6-oxo-1-phenyl compounds. The findings indicated a dose-dependent reduction in cell viability across multiple cancer cell lines, showcasing a notable selectivity towards cancerous cells over normal cells .

Study on Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of related compounds, revealing significant antibacterial activity against both Gram-positive and Gram-negative bacteria. This suggests potential applications in antibiotic development and highlights the need for further exploration into its therapeutic uses .

Mechanism of Action

The mechanism of action of Ethyl 6-oxo-1-phenyl-4-(propylsulfanyl)-1,6-dihydro-3-pyridazinecarboxylate involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the context of its use. For example, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects.

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

Note: The molecular formula for the target compound is inferred from structural analogs due to incomplete data in .

Key Research Findings and Implications

Electronic Effects: The trifluoromethyl (-CF₃) group (as in ) is strongly electron-withdrawing, stabilizing the pyridazine ring against electrophilic attack. Chloro (-Cl) substituents (e.g., ) enhance leaving-group capacity, making these analogs suitable for further functionalization in synthesis .

Lipophilicity and Solubility: The propylsulfanyl group increases lipophilicity (logP ~3.2 estimated) compared to trifluoromethyl (logP ~2.8) or cyano (logP ~1.9) analogs, impacting membrane permeability in biological systems . Dual trifluoromethyl substitution (as in ) drastically reduces water solubility, limiting applications in aqueous environments .

Biological Activity :

- Trifluoromethyl -containing analogs (e.g., ) are often prioritized in drug discovery due to their metabolic stability and resistance to cytochrome P450 oxidation .

- Propylsulfanyl derivatives may exhibit unique pharmacokinetic profiles, as sulfur atoms can participate in hydrogen bonding or interact with metal ions in enzymes .

Biological Activity

Ethyl 6-oxo-1-phenyl-4-(propylsulfanyl)-1,6-dihydro-3-pyridazinecarboxylate (CAS Number: 339031-57-1) is a compound belonging to the pyridazine family, characterized by its unique structure that includes a phenyl group and a propylsulfanyl moiety. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanism of action, and potential therapeutic applications.

- Molecular Formula : C16H18N2O3S

- Molecular Weight : 318.39 g/mol

- IUPAC Name : Ethyl 6-oxo-1-phenyl-4-propylsulfanylpyridazine-3-carboxylate

- Physical Form : Solid

This compound exhibits several biological activities that are primarily attributed to its ability to interact with various biological targets. Research indicates that compounds in this class can act as enzyme inhibitors, particularly against proteases involved in viral replication.

Enzyme Inhibition

Recent studies have highlighted the potential of pyridazine derivatives as inhibitors of the main protease (Mpro) of SARS-CoV-2, the virus responsible for COVID-19. The structure-activity relationship (SAR) studies suggest that modifications to the pyridazine core can significantly enhance inhibitory potency. For instance, compounds with larger substituents at specific positions have shown increased activity against Mpro, indicating that ethyl 6-oxo derivatives may serve as promising leads for antiviral drug development .

Antiviral Activity

A notable study demonstrated that a related compound exhibited an IC50 value of approximately 5.27 μM against Mpro, suggesting that ethyl 6-oxo derivatives could have similar or enhanced antiviral properties . The exact biological activity of this compound remains to be fully elucidated; however, preliminary data indicate potential efficacy against viral infections.

Antimicrobial Properties

In addition to antiviral activity, preliminary investigations into the antimicrobial properties of related compounds suggest that they may also possess activity against various bacterial and fungal strains. For example, studies on structurally similar compounds have shown effectiveness against Candida species and other pathogens .

Data Tables

The following table summarizes key findings related to the biological activity of ethyl 6-oxo derivatives:

| Compound | Target | IC50 Value (μM) | Activity Type |

|---|---|---|---|

| Ethyl 6-Oxo | SARS-CoV-2 Mpro | ~5.27 | Antiviral |

| Related Compound | Various Proteases | Varies | Enzyme Inhibition |

| Ethyl Derivative | Candida Species | Varies | Antimicrobial |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.